Nervonic acid

Overview

Description

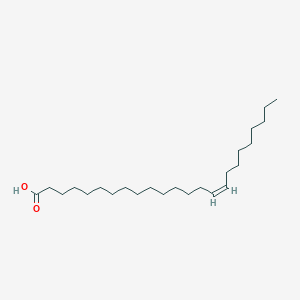

Nervonic acid (C24:1 n-9), a monounsaturated very long-chain fatty acid (VLCFA), is a critical structural component of sphingolipids in the myelin sheath, essential for nerve cell integrity and neurotransmission . It is biosynthesized via elongation of oleic acid (C18:1 n-9) and is enriched in brain tissue, peripheral nerves, and specialized plant sources such as Malania oleifera and Acer truncatum (Chinese maple) . This compound reduces C26:0 levels in ALD patient-derived fibroblasts and enhances cellular ATP production, offering dual biochemical and functional benefits . Beyond ALD, this compound is implicated in neuropsychiatric conditions, including depression and ADHD, and serves as a biomarker for metabolic and renal disorders .

Preparation Methods

Natural Sources and Extraction Methods

Plant-Based Sources

Nervonic acid is predominantly found in seed oils of specific plant species, including Acer truncatum (Shantung maple), Malania oleifera, and Lunaria annua (honesty plant). The NA content in these oils ranges from 3% to 7% in crude extracts but can be concentrated to over 40% through purification . For example, Acer truncatum seeds yield approximately 5–7% NA in cold-pressed oil, while Malania oleifera oil contains 3–5% NA .

Mechanical Pressing

Cold mechanical pressing preserves heat-sensitive NA but achieves lower yields (5–10% oil recovery) compared to solvent-based methods . Post-pressing, residual oil in seed cake often requires secondary extraction via leaching.

Supercritical CO₂ Extraction

Supercritical CO₂ extraction optimizes NA recovery by operating at 40–60°C and 250–350 bar, achieving 90–95% oil yield from Acer truncatum seeds with minimal degradation . This method enhances NA content to 5.4% in free fatty acid form, outperforming hexane extraction .

Ultrasonic-Assisted Extraction

Ultrasonic cavitation disrupts cell walls, improving solvent access. A 2023 study reported 11.72% oil yield and 5.28% NA content from Acer saccharum seeds using ethanol-hexane mixtures at 40 kHz .

Enzymatic Hydrolysis

Aqueous enzymatic extraction (protease or cellulase pretreatment) increases NA accessibility by breaking seed matrices. Xu et al. achieved 7.2% NA purity in Acer truncatum oil with cellulase hydrolysis at 50°C .

Chemical Synthesis Pathways

Biosynthetic Route from Oleic Acid

NA biosynthesis in plants and microbes occurs via elongation of oleic acid (C18:1 Δ9):

-

Stearoyl-CoA Desaturase (SCD) : Converts stearic acid (C18:0) to oleic acid (C18:1 Δ9) .

-

Fatty Acid Elongase (ELOVL) : Adds two-carbon units from malonyl-CoA to oleic acid, forming erucic acid (C22:1 Δ13) and finally NA (C24:1 Δ15) . Key enzymes include β-ketoacyl-CoA synthase (KCS) and 3-ketoacyl-CoA reductase (KCR) .

In Vitro Chemical Elongation

Chemical synthesis via Wittig reaction or cross-metathesis enables NA production but faces challenges in stereochemical control. A 2021 study achieved 65% yield using erucic acid methyl ester and vinylmagnesium bromide, but industrial scalability remains limited .

Microbial Production via Metabolic Engineering

Yeast Platforms

Yarrowia lipolytica has emerged as the premier microbial host for NA production due to its high lipid accumulation capacity (up to 90% cell dry weight) . Key engineering strategies include:

-

Elongase/Desaturase Overexpression : Co-expressing CgKCS (from Corylus glabra) and MaOLE2 (from Malania oleifera) increased NA titer to 17.3 g/L in fed-batch fermentation .

-

Lipid Droplet Engineering : Overexpression of glycerol-3-phosphate acyltransferase (GPAT) and diacylglycerol acyltransferase (DGAT) boosted lipid storage by 39.3% .

-

NADPH Optimization : Disrupting the SNF1 kinase gene redirected carbon flux toward NA synthesis, reducing lignoceric acid (C24:0) by 61.6% .

Fermentation Enhancements

Supplementation with colleseed oil as a secondary carbon source increased NA production in Y. lipolytica to 185 mg/L, leveraging extracellular lipase activity for fatty acid uptake .

Purification and Refinement Techniques

Solvent Crystallization

Fractional crystallization at −20°C in acetone-hexane mixtures (1:3 v/v) separates NA from saturated fatty acids. Lin et al. achieved 16.5% NA purity from Vitex negundo oil using this method .

Urea Complexation

Urea forms clathrates with saturated fatty acids, leaving NA in solution. Two-stage urea adduction of Acer truncatum oil increased NA content from 5.48% to 17.10% .

Molecular Distillation

Short-path distillation at 180–220°C and <1 mbar isolates NA with 98.7% purity, as demonstrated in Malania oleifera oil processing .

High-Performance Countercurrent Chromatography (HPCCC)

A ternary solvent system (n-hexane:ethanol:water, 5:4:1 v/v) resolved NA from Acer truncatum oil with 18.1% purity in a single pass .

Chemical Reactions Analysis

- Nervonic acid is a monounsaturated fatty acid with one double bond (C=C) in its 24-carbon backbone.

- It undergoes various reactions, including oxidation, reduction, and substitution .

- Common reagents and conditions depend on the specific reaction type.

- Major products formed from these reactions vary based on the reaction conditions .

Scientific Research Applications

Neurological Health and Disease Management

Role in Myelination and Neuroprotection

Nervonic acid is a critical component of sphingolipids, which are essential for myelination in the central nervous system. Its presence in the myelin sheath aids in the formation and maintenance of nerve fibers, making it vital for neurological health. Research indicates that supplementation with this compound can enhance myelination processes, particularly in infants and patients undergoing remyelination therapies for conditions such as multiple sclerosis .

Therapeutic Potential in Neurological Disorders

Several studies have highlighted the neuroprotective effects of this compound:

- Parkinson’s Disease : In animal models, administration of this compound has been shown to alleviate motor disorders associated with Parkinson's disease .

- Alzheimer's Disease : this compound may contribute to cognitive function preservation by mitigating oxidative stress and inflammation in neuronal cells, as evidenced by improved learning and memory capabilities in treated mice .

- Major Depressive Disorder : Elevated levels of this compound have been identified as potential biomarkers for major depressive disorder, suggesting its involvement in mood regulation and mental health .

Metabolic Health

Impact on Obesity and Metabolic Disorders

Recent research indicates that this compound supplementation can significantly influence metabolic health:

- Weight Management : A study demonstrated that a diet enriched with this compound reduced weight gain and adiposity in mice subjected to high-fat diets. This effect is attributed to enhanced fatty acid oxidation and improved metabolic parameters such as insulin sensitivity .

- Adipogenesis : this compound has been shown to promote adipogenesis and influence lipid metabolism-related gene expression in human mesenchymal stem cells, indicating its potential use in fat transplantation therapies .

Biomarker Development

This compound's levels in plasma have been linked to various psychiatric and neurological conditions, making it a promising candidate for biomarker development:

- Major Depressive Disorder : Increased concentrations of this compound have been noted in patients experiencing depressive episodes compared to those in remission, highlighting its potential as a diagnostic marker .

- Metabolic Disorders : The relationship between this compound levels and obesity-related complications suggests its utility in monitoring metabolic health .

Production and Commercial Applications

Biotechnological Advances

The production of this compound has seen significant advancements through biotechnological methods. Recent studies have successfully utilized oleaginous yeasts such as Yarrowia lipolytica to produce high yields of this compound through metabolic engineering techniques. This approach holds promise for cost-effective production methods that could facilitate commercial applications of this compound in nutraceuticals and pharmaceuticals .

Data Summary

Mechanism of Action

- The precise mechanism by which nervonic acid exerts its effects is still an area of study.

- It likely involves interactions with molecular targets and cellular pathways related to nerve function and myelin maintenance.

Comparison with Similar Compounds

Nervonic acid shares structural and functional similarities with other fatty acids but exhibits distinct biochemical properties and therapeutic applications. Below is a detailed comparison:

Erucic Acid (C22:1 n-9)

- Structure and Sources: A 22-carbon monounsaturated fatty acid found in rapeseed oil and Lorenzo’s oil (a 4:1 mix of erucic and oleic acids) .

- Role in ALD : Like this compound, erucic acid reduces C26:0 levels in ALD fibroblasts by competitively inhibiting VLCFA elongation. However, this compound increases total C24:1 lipid content three-fold more effectively than erucic acid, enhancing myelin repair .

- Functional Differences : this compound uniquely boosts intracellular ATP production in ALD cells, a cytoprotective effect absent in erucic acid .

Oleic Acid (C18:1 n-9)

- Structure and Sources: An 18-carbon monounsaturated fatty acid abundant in olive oil and animal fats.

- Biological Role: Primarily involved in energy metabolism and membrane fluidity.

Lignoceric Acid (C24:0)

- Structure and Sources : A saturated 24-carbon fatty acid present in animal fats and pathological accumulations in ALD.

- Pathological Role: Elevated lignoceric acid levels correlate with neuroinflammation in ADHD and metabolic syndrome. This compound’s unsaturated structure allows better integration into cell membranes, countering lignoceric acid’s rigidity and toxicity .

Table 1. Comparative Analysis of this compound and Structurally Related Fatty Acids

Key Research Findings and Clinical Implications

- ALD Therapy : this compound outperforms erucic acid in restoring lipid homeostasis and cellular energy in ALD models. At 20 µM, it increases ATP levels by 30% in patient-derived fibroblasts, suggesting neuroprotective benefits beyond VLCFA modulation .

- Neuropsychiatric Biomarker : Elevated this compound in red blood cells correlates with depressive states and psychosis risk, though conflicting data exist in ADHD (higher levels in some cohorts vs. lower in others) .

- Renal and Metabolic Disorders : Reduced serum this compound levels in lupus nephritis patients may reflect its role in mitigating oxidative stress and inflammation .

Biological Activity

Nervonic acid (NA), a monounsaturated fatty acid with the chemical structure C24:1n-9, has garnered significant attention due to its biological activity and potential therapeutic applications. This article explores the various biological activities of this compound, including its effects on neurological disorders, cellular mechanisms, and implications for health.

Overview of this compound

This compound is predominantly found in the brain, liver, and kidneys, and plays a crucial role in the formation of sphingolipids, which are vital for cellular structure and function. Its involvement in myelination processes makes it particularly relevant in neurological health.

Biological Functions

1. Neuroprotective Effects

this compound has shown promise in protecting against neurodegenerative diseases. In a study involving a mouse model of Parkinson's disease, NA alleviated motor deficits induced by MPTP, a neurotoxin. The treatment resulted in upregulation of tyrosine hydroxylase and downregulation of α-synuclein, indicating a protective effect on dopaminergic neurons without toxic side effects on liver or kidney function .

2. Cognitive Enhancement

Research indicates that this compound can mitigate cognitive decline associated with oxidative stress. In an Alzheimer's disease model using D-galactose and aluminum chloride, mice treated with NA exhibited improved locomotion and learning abilities. The treatment also enhanced antioxidant enzyme activities while reducing pro-inflammatory cytokines such as IL-6 and TNF-α .

3. Anti-inflammatory Properties

this compound has demonstrated anti-inflammatory effects by modulating cytokine levels and enhancing antioxidant defenses. This is particularly relevant in conditions characterized by chronic inflammation, such as neurodegenerative diseases .

This compound exerts its biological effects through several mechanisms:

- Cell Membrane Integrity : As a component of sphingolipids, NA contributes to the structural integrity of cell membranes, influencing cell signaling and apoptosis.

- Energy Production : Studies have shown that NA treatment increases intracellular ATP levels in adrenoleukodystrophy (ALD) fibroblasts, suggesting an enhancement in cellular energy metabolism .

- Lipid Mobilization : NA plays a role in lipid metabolism, influencing the mobilization of very long-chain fatty acids (VLCFAs) and potentially reversing pathological accumulations seen in disorders like ALD .

Table 1: Summary of Key Studies on this compound

Potential Therapeutic Applications

The diverse biological activities of this compound suggest several therapeutic applications:

- Neurological Disorders : Given its neuroprotective properties, NA may be beneficial for conditions like Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

- Mental Health : The correlation between elevated NA levels and major depressive disorder indicates potential for use as a biomarker or therapeutic agent .

- Metabolic Disorders : By influencing lipid metabolism and reducing inflammation, NA may also play a role in managing obesity and diabetes-related complications .

Q & A

Basic Research Questions

Q. What are the current methodologies for detecting and quantifying nervonic acid in biological samples, and how do their sensitivities compare?

this compound detection in plasma or tissues often employs liquid chromatography (LC) or gas chromatography (GC) coupled with time-of-flight mass spectrometry (TOFMS). LC-TOFMS is widely used but may lack sensitivity for low-abundance this compound, leading to undetectable levels in some samples . For improved precision, GC-TOFMS is recommended, as it achieves lower detection limits (e.g., 0.29 µM in controls) and higher inter-assay reproducibility (CV = 9.2%) . When analyzing psychiatric cohorts, GC-TOFMS confirmed elevated this compound in major depressive disorder (MDD) patients (0.62 ± 0.20 µM vs. 0.29 ± 0.053 µM in controls), a finding obscured by LC-TOFMS limitations .

Q. What are the primary natural and engineered biosynthesis pathways for this compound?

this compound is naturally sourced from brain tissue, breast milk, and plant oils like colleseed oil . Engineered de novo synthesis in Yarrowia lipolytica involves heterologous expression of elongases (e.g., from Mus musculus) and desaturases to convert oleic acid (C18:1) into this compound (C24:1). Metabolic engineering strategies, such as overexpressing lipid metabolism genes (e.g., DGAT, ACC), increased this compound titers to 111.6 mg/L in yeast . Supplementation with colleseed oil as an auxiliary carbon source further boosted production to 185.0 mg/L, highlighting the role of lipid-rich substrates in pathway optimization .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound levels across neuropsychiatric disorders?

Contradictory findings (e.g., elevated this compound in MDD vs. no change in schizophrenia) require rigorous analytical and statistical validation. For instance, GC-TOFMS reanalysis of initially undetectable LC-TOFMS data in schizophrenia cohorts clarified this compound’s diagnostic specificity . ANCOVA modeling with covariates (age, sex) and independent replication cohorts can mitigate confounding factors . Additionally, sample type (plasma vs. erythrocyte membranes) and patient heterogeneity (e.g., ultra-high-risk vs. diagnosed schizophrenia) must be standardized to reconcile discrepancies .

Q. What experimental designs are critical for evaluating this compound’s therapeutic potential in adrenoleukodystrophy (ALD)?

In ALD, this compound’s ability to reduce very long-chain fatty acid (VLCFA) accumulation is tested in patient-derived fibroblasts using concentration-response assays. A dose-dependent reduction in hexacosanoic acid (C26:0) levels, comparable to erucic acid (Lorenzo’s oil), validates biochemical efficacy . Concurrent measurement of ATP production (via luminescence assays) and oxidative stress markers (e.g., ROS) confirms functional benefits, such as improved cellular resilience . Double-blind preclinical trials in ALD mouse models with this compound-enriched diets are recommended to assess in vivo efficacy.

Q. How can metabolic engineering improve this compound yields in microbial systems?

Optimizing Yarrowia lipolytica for this compound production involves:

- Enzyme Selection : Screening elongases/desaturases from diverse species (e.g., Arabidopsis thaliana for Δ9-desaturase activity) .

- Fermentation Strategies : Co-feeding with colleseed oil enhances acetyl-CoA and NADPH pools, increasing precursor availability .

- Dynamic Regulation : CRISPRi/a systems to downregulate competing pathways (e.g., β-oxidation) during the production phase . These approaches increased titers from 111.6 mg/L to 185.0 mg/L in engineered strains .

Q. What methodological controls are essential for validating this compound’s inhibitory effects on HIV-1 reverse transcriptase (RT)?

RT inhibition assays require:

- Controls : Positive (no inhibitor), negative (no enzyme), solvent (DMSO ≤2%), and inhibitor (this compound IC50 = 12 ± 1 mM) controls .

- Dose-Response : Testing experimental agents (e.g., pentacosenoic acid derivatives) in duplicate across 0.01–1000 µM ranges .

- Statistical Validation : IC50 calculations using nonlinear regression and comparison to this compound’s baseline activity .

Q. Data Contradiction and Mechanistic Analysis

Q. Why do this compound levels correlate with MDD but not schizophrenia in plasma metabolomics?

Mechanistic hypotheses include:

- Lipid Metabolism Dysregulation : MDD-specific alterations in elongase (ELOVL1) activity may drive this compound accumulation .

- Membrane Composition : Erythrocyte membrane analyses in schizophrenia cohorts might reveal compartment-specific differences vs. plasma .

- Medication Artifacts : Psychotropic drugs in schizophrenia could normalize this compound levels, necessitating medication-naïve cohort comparisons .

Q. Methodological Recommendations

- Separation Techniques : Combine urea complexation (for fatty acid enrichment) with preparative HPLC to achieve >98% this compound purity .

- Statistical Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions .

- Preclinical Models : Use D-galactose/AlCl3-induced cognitive impairment mice to test this compound’s neuroprotective effects .

Properties

IUPAC Name |

(Z)-tetracos-15-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h9-10H,2-8,11-23H2,1H3,(H,25,26)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHCXVQVJPWHRF-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801009308 | |

| Record name | Nervonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801009308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Nervonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002368 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

506-37-6 | |

| Record name | Nervonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nervonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nervonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801009308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NERVONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91OQS788BE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nervonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002368 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.